

iRucaparib-AP6: A Technical Guide to a Selective PARP1 Degradar

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Compound of Interest

Compound Name: *iRucaparib-AP6*

Cat. No.: *B608129*

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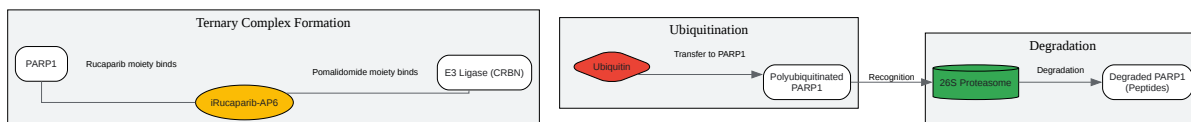
For Researchers, Scientists, and Drug Development Professionals

Introduction

iRucaparib-AP6 is a potent and specific degrader of Poly(ADP-ribose) polymerase 1 (PARP1) that operates through the Proteolysis Targeting Chimera (PROTAC) technology. This molecule is comprised of the PARP inhibitor rucaparib, which serves as the warhead for binding to PARP1, linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By inducing the proximity of PARP1 and CRBN, **iRucaparib-AP6** triggers the ubiquitination and subsequent proteasomal degradation of PARP1.^{[1][2]} A key feature of **iRucaparib-AP6** is its "non-trapping" mechanism of action. Unlike traditional PARP inhibitors that can trap PARP1 on DNA, leading to cytotoxic DNA lesions, **iRucaparib-AP6** eliminates the PARP1 protein altogether.^{[2][3]} This decoupling of PARP1 catalytic inhibition from DNA trapping offers a promising therapeutic strategy to mitigate the toxicity associated with PARP inhibitors while still effectively blocking PARP1's catalytic and scaffolding functions.^[3]

Core Mechanism of Action

iRucaparib-AP6 functions as a molecular bridge, simultaneously binding to PARP1 and the E3 ubiquitin ligase CRBN. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to PARP1. The resulting polyubiquitinated PARP1 is then recognized and degraded by the 26S proteasome. This targeted degradation effectively depletes the cell of PARP1 protein.



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Figure 1: Mechanism of Action of **iRucaparib-AP6**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **iRucaparib-AP6**, demonstrating its potency and efficacy in degrading PARP1.

Parameter	Cell Line/System	Value	Reference
DC50	Primary rat neonatal cardiomyocytes	82 nM	
Dmax	Primary rat neonatal cardiomyocytes	92%	
Concentration for robust degradation	Primary rat neonatal cardiomyocytes	≥ 50 nM	

Table 1: Degradation Potency of **iRucaparib-AP6**.

Parameter	Description	Value	Reference
PARP1 Degradation	Dose-dependent decrease in PARP1 levels after 24-hour treatment with iRucaparib-AP6 (0-10 μ M).	Dose-dependent	
PARP1 Degradation at low concentrations	Induction of PARP1 degradation at low micromolar concentrations after 24-hour treatment.	Effective at 0-20 μ M	

Table 2: In Vitro Efficacy of **iRucaparib-AP6**.

Experimental Protocols

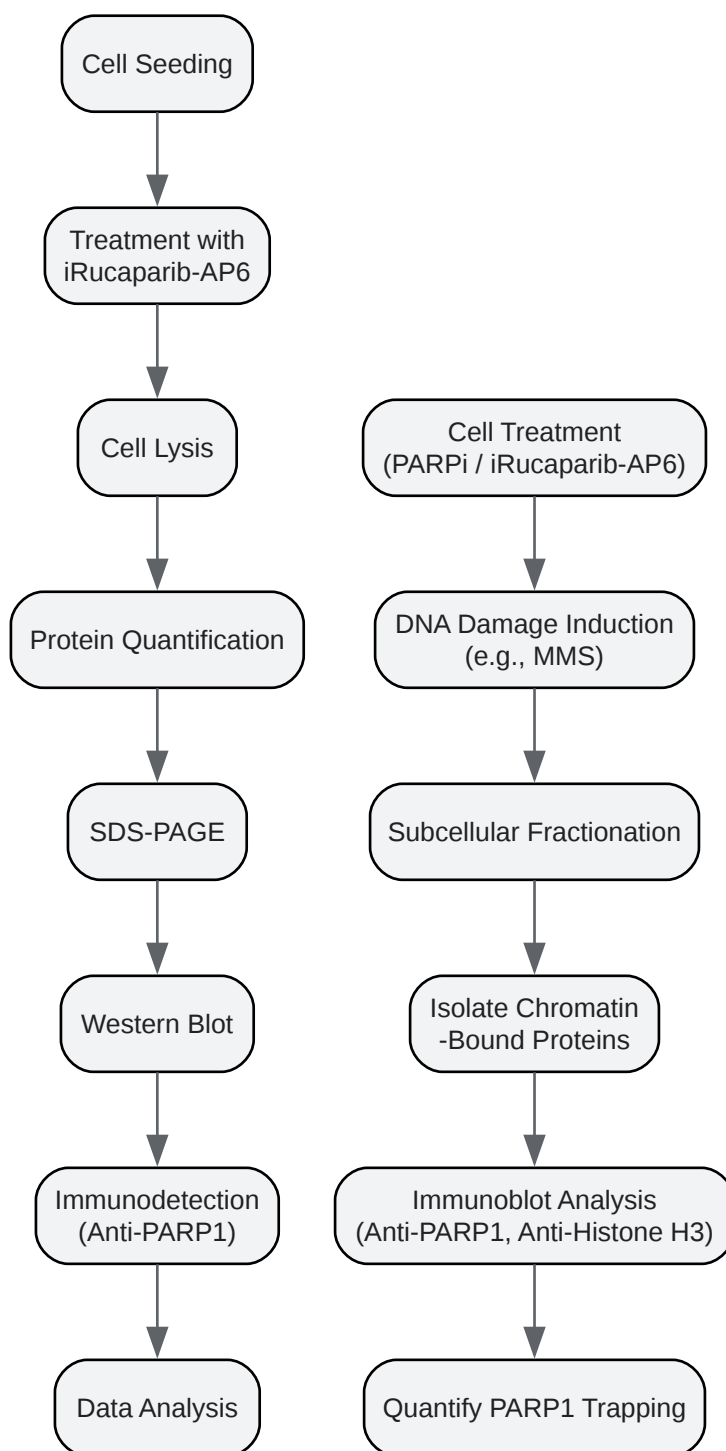
PARP1 Degradation Assay (Immunoblotting)

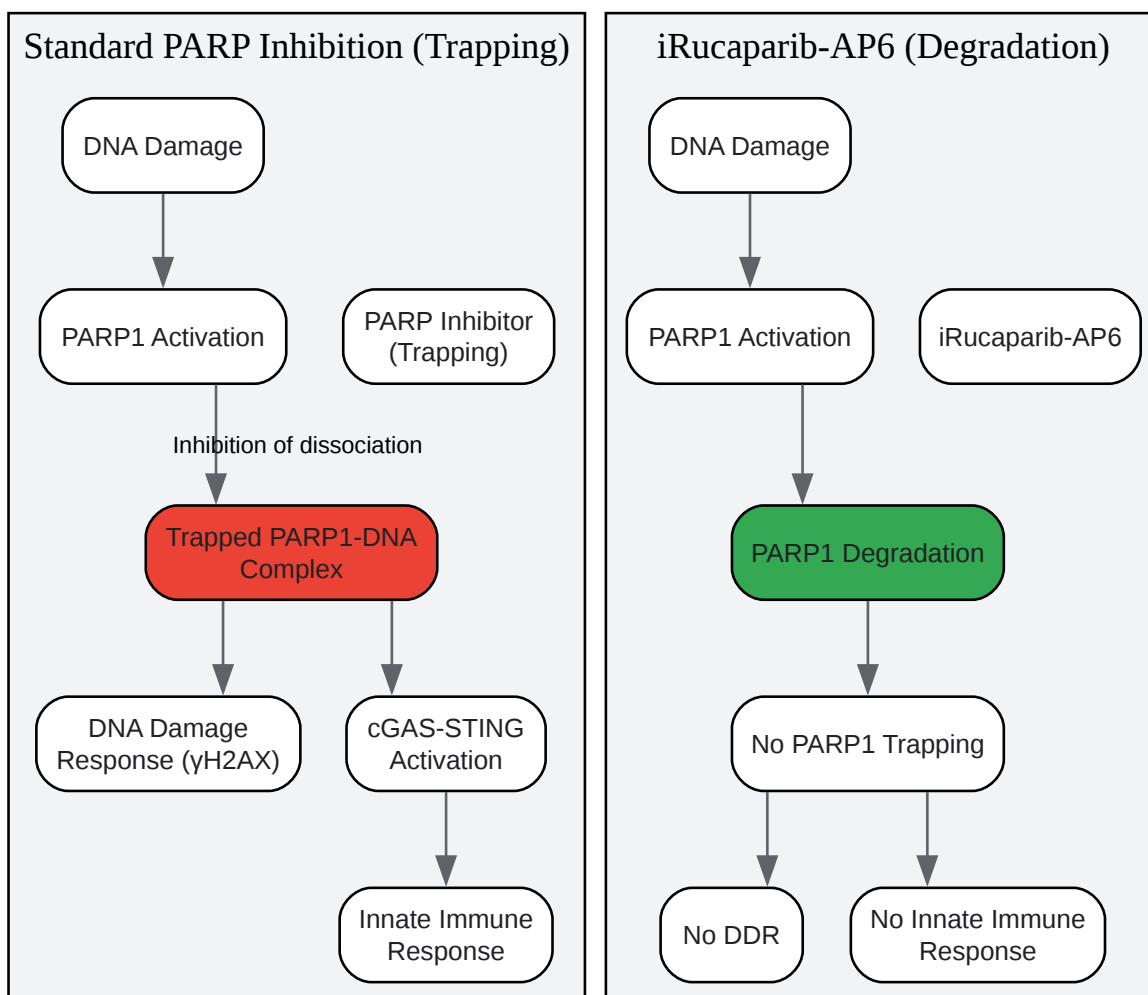
This protocol is used to assess the ability of **iRucaparib-AP6** to induce the degradation of PARP1 in cells.

Methodology:

- **Cell Culture and Treatment:** Plate cells (e.g., primary rat neonatal cardiomyocytes or HeLa cells) at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of **iRucaparib-AP6** (e.g., 0-10 μ M) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Western Blotting:**

- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the PARP1 signal to the loading control.





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